联苯菊酯

描述

Bifenthrin is a pyrethroid insecticide . It is widely used against ant infestations and is not a restricted chemical in the United States . It is commonly sold in hardware stores to control pests in homes . Bifenthrin is used on various agricultural crops and in homes . It was first registered for use by the United States Environmental Protection Agency (U.S. EPA) in 1985 .

Molecular Structure Analysis

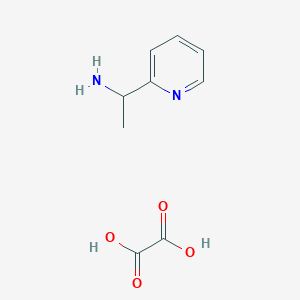

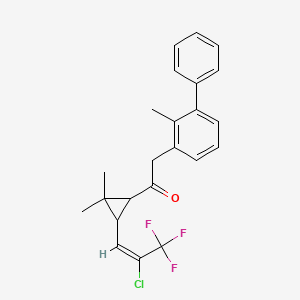

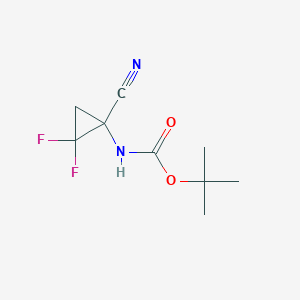

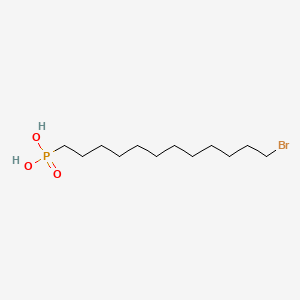

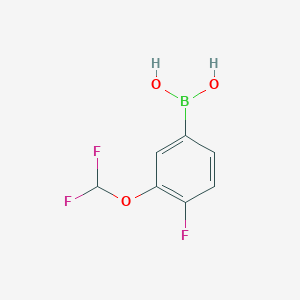

Bifenthrin has a complex molecular structure. The IUPAC name for Bifenthrin is 2-methylbiphenyl-3-ylmethyl (Z)- (1RS,3RS)-3- (2-chloro-3,3,3-trifluoroprop-l-enyl)- 2,2-dimethylcyclopropane-1-carboxylate . The Chemical Abstracts Service (CAS) registry number is 82657-4-3 .Chemical Reactions Analysis

Bifenthrin is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type, with a low mobility in most soil types . Bifenthrin has the longest known residual time in soil of insecticides currently on the market .Physical And Chemical Properties Analysis

Bifenthrin is a white, waxy solid with a faint sweet smell . It has a molar mass of 422.87 g·mol −1 . Its solubility in water is 0.1 mg/L . Bifenthrin is poorly soluble in water and often remains in soil .科学研究应用

抗性及解毒酶活性

联苯菊酯是一种神经毒性杀虫剂,用于控制各种害虫。研究表明,实验室处理后,田间采集的 Oxycarenus hyalinipennis 群体对联苯菊酯产生了显着的抗性。当选择压力消除时,这种抗性不稳定并降低。由解毒酶(如谷胱甘肽 S-转移酶、酸性和碱性磷酸酶)促进的代谢增加被认为是产生这种抗性的主要原因 (Bilal 等人,2018)。

对神经元发育的影响

联苯菊酯改变小鼠初级皮层神经元树突发育所必需的同步 Ca2+ 振荡。这种改变独立于电压门控钠离子通道,并影响代谢型谷氨酸受体 (mGluR)5 信号传导。这些变化对神经元可塑性和活动驱动的神经元发育具有长期影响 (Cao 等人,2014)。

对雌激素和多巴胺通路的影响

联苯菊酯影响斑马鱼胚胎和幼体的雌激素和多巴胺通路。它表现出生命阶段依赖性毒性,可能破坏发育中的鱼类的下丘脑-垂体-性腺 (HPG) 轴。这表明联苯菊酯在胚胎中可能具有抗雌激素作用,而在幼体中可能具有雌激素作用 (Bertotto 等人,2018)。

联苯菊酯诱导的氧化应激

联苯菊酯诱导氧化应激,影响红细胞膜泡化和细胞死亡过程,如红细胞凋亡和溶血。它触发超氧化物歧化酶、谷胱甘肽过氧化物酶和过氧化氢酶等酶的活性降低,导致氧化应激,这可能加速早期细胞死亡 (Mukhtar 等人,2022)。

毒性和环境影响

联苯菊酯对水生生物表现出高急性致死毒性,并可能对各种非目标生物造成亚致死毒性影响。它已在环境介质、居民区和生物群中被检测到,对野生动物和人类健康构成潜在风险。联苯菊酯毒理作用的对映体差异显着,因为对映体显示出与生物系统不同的相互作用 (Yang 等人,2018)。

作用机制

Bifenthrin interferes with the nervous system of insects when they eat or touch it . It’s more toxic to insects than it is to people because insects have lower body temperatures and smaller body size . The neurotoxicity of Bifenthrin is based on the affinity to the voltage-gated sodium channels (in insects as well as mammals) .

安全和危害

Bifenthrin is low in toxicity to birds . There are potential risks for birds and mammals that eat aquatic organisms because Bifenthrin can last a long time in the environment and it may accumulate in fish . Bifenthrin is highly toxic to fish and small aquatic organisms . It’s also very highly toxic to bees .

未来方向

Bifenthrin is a promising candidate for treatment of netting materials, particularly in areas where Culex quinquefasciatus, the main nuisance in urban areas, is resistant to pyrethroids . The slower knock-down and lower irritant effect also makes this insecticide especially attractive when a mass killing effect on mosquito populations is expected .

属性

IUPAC Name |

1-[3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3O/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)12-19(28)21-18(22(21,2)3)13-20(24)23(25,26)27/h4-11,13,18,21H,12H2,1-3H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDFVRKNOVHDTP-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)/C=C(\C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)

![2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-](/img/structure/B1499767.png)

![1-(5-Methylbenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1499769.png)

![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)

![N-[4-(Benzylaminomethyl)phenyl]acetamide hydrochloride](/img/structure/B1499777.png)